

LML134 selectivity profile against other receptors

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Compound of Interest

Compound Name: LML134

Cat. No.: B2814439

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An In-depth Technical Guide on the Selectivity Profile of **LML134**

Authored for: Researchers, Scientists, and Drug Development Professionals
Core Subject: **LML134** (1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate)
Abstract: **LML134** is a novel, potent, and selective histamine H3 receptor (H3R) inverse agonist developed for the treatment of excessive sleep disorders.[1][2] Its therapeutic rationale is based on achieving high receptor occupancy followed by rapid disengagement, a profile designed to enhance wakefulness without causing mechanism-related insomnia.[3][4] This document provides a comprehensive technical overview of the selectivity profile of **LML134** against its primary target and a range of off-target receptors, supported by detailed experimental methodologies and pathway visualizations.

Quantitative Selectivity Profile

The selectivity of **LML134** is a critical attribute, ensuring its targeted action on the histamine H3 receptor while minimizing potential off-target effects. Extensive screening has confirmed its high specificity. The high selectivity of **LML134** for the H3R was validated in a broad screen of 137 targets, which included the hERG channel and other histamine receptor subtypes (H1, H2, and H4).[1] A separate safety panel of 56 additional targets also revealed no significant affinities.[3]

The quantitative data for key targets are summarized in Table 1.

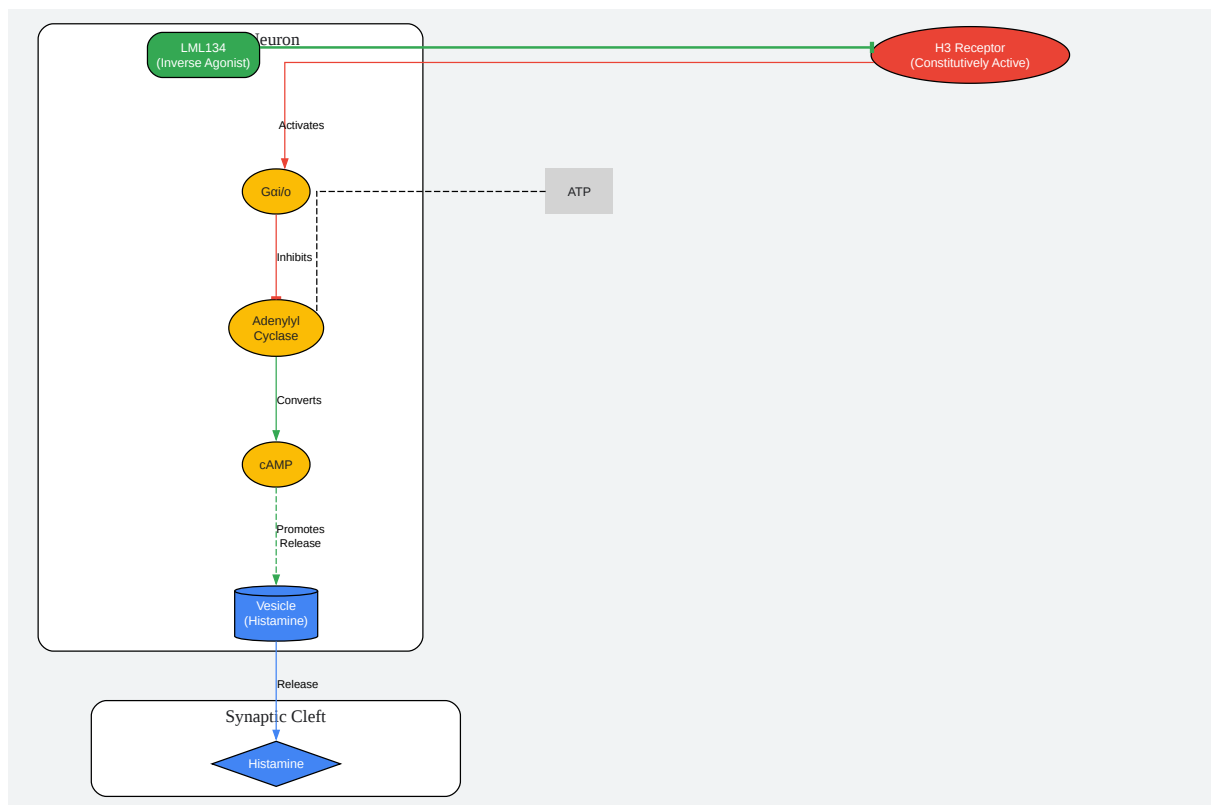
Target	Assay Type	Parameter	Value (nM)	Value (μM)	Reference
Human H3 Receptor	Functional (cAMP)	K _i	0.3	0.0003	[1][3]
Human H3 Receptor	Radioligand Binding	K _i	12	0.012	[1][3]
Human H1 Receptor	Functional	IC ₅₀	>30,000	>30	[3]
Human H2 Receptor	Functional	IC ₅₀	>30,000	>30	[3]
Human H4 Receptor	Functional	IC ₅₀	>30,000	>30	[3]
hERG Channel	Patch-Clamp	IC ₅₀	>30,000	>30	[3]

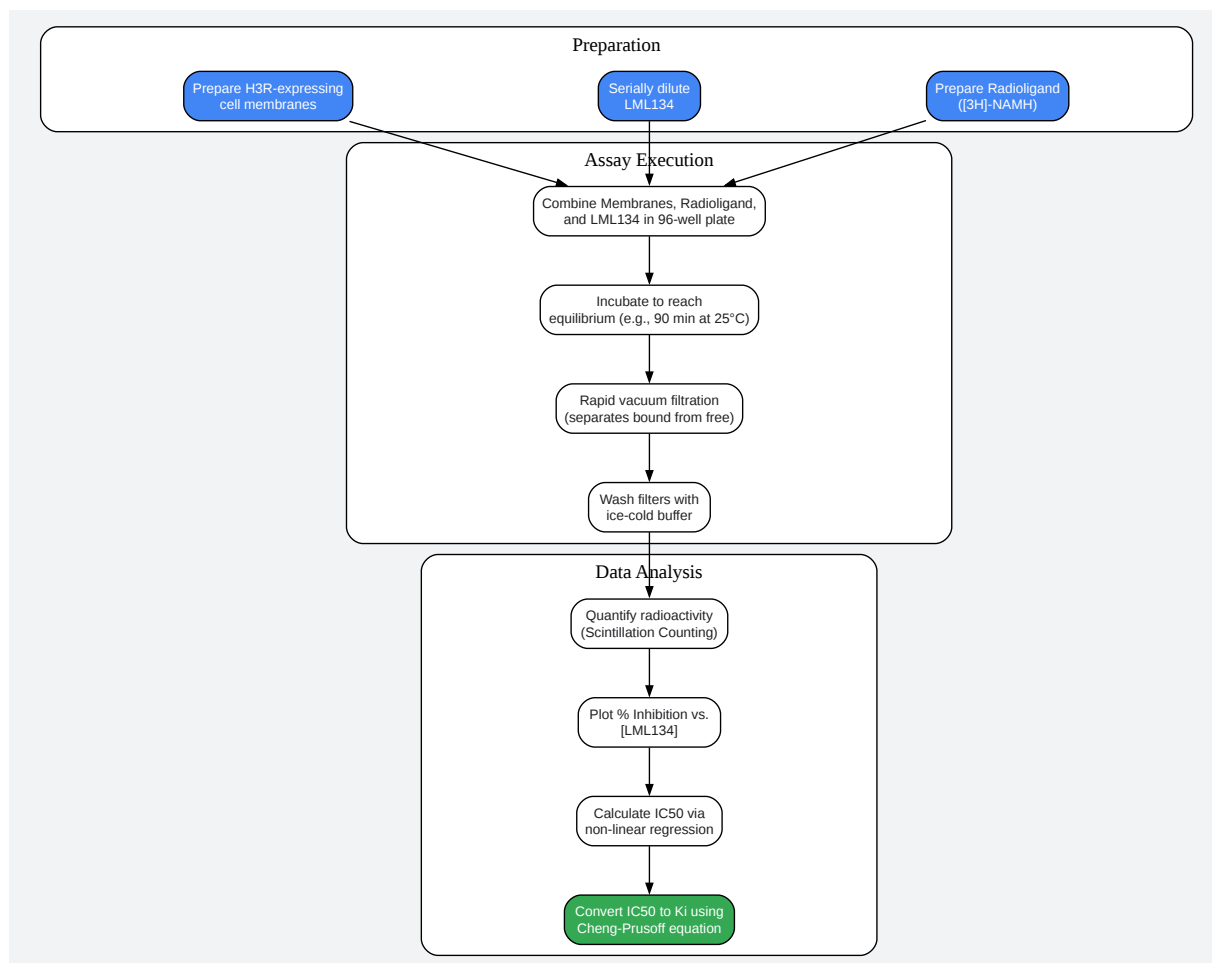
Note: The K_i values for the human H3 receptor were determined in distinct functional (cAMP) and radioligand binding assays, reflecting the compound's potency in both a cellular functional context and a direct binding context.[1][3]

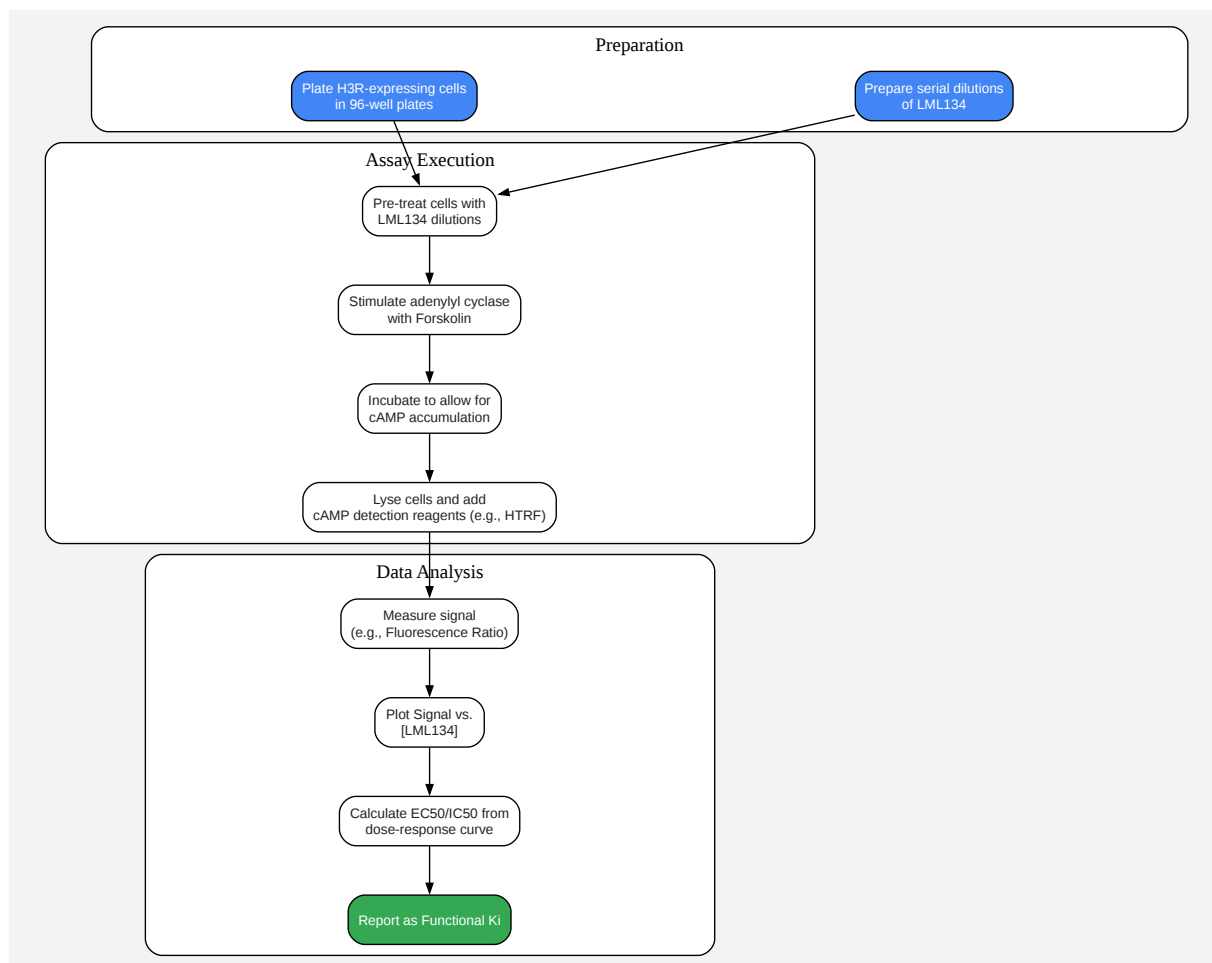
Histamine H3 Receptor (H3R) Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that couples primarily to the Gαi/o subunit.[5] It exhibits high constitutive activity, meaning it can signal without being bound by an agonist.[5] The H3R functions predominantly as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[6][7] It also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[7]

LML134 acts as an inverse agonist. Instead of merely blocking agonists, it binds to the H3R and stabilizes it in an inactive conformation, thereby reducing its constitutive activity.[8] This action inhibits the downstream Gαi/o signaling cascade, leading to the disinhibition of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and consequently, an enhanced release of histamine and other neurotransmitters.[5][6] This neurochemical effect is the basis for its wakefulness-promoting properties.







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